3-(Chloromethyl)furan
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Overview
Description
3-(Chloromethyl)furan is an organic compound with the molecular formula C5H5ClO. It consists of a furan ring substituted with a chloromethyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Chloromethyl)furan involves the reaction of furan-3-ylmethanol with thionyl chloride in dichloromethane. The reaction is typically carried out at 0°C to room temperature, resulting in the formation of this compound with a high yield .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the reagents involved .
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted furans.
- Oxidation reactions produce furan derivatives with different oxidation states.
- Reduction reactions result in the formation of methyl-substituted furans .
Scientific Research Applications
3-(Chloromethyl)furan has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: Its derivatives are investigated for potential pharmacological activities.
Material Science: It is used in the synthesis of polymers and other materials with unique properties.
Industrial Chemistry: It is employed in the production of various chemicals and intermediates
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)furan primarily involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The furan ring’s aromaticity also contributes to its stability and reactivity in various chemical processes .
Comparison with Similar Compounds
5-Chloromethylfurfural: Similar in structure but with a formyl group at the second position.
2-Chloromethylfuran: Chloromethyl group at the second position instead of the third.
3-Methylfuran: Methyl group instead of chloromethyl at the third position
Uniqueness: 3-(Chloromethyl)furan is unique due to the specific positioning of the chloromethyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds and materials .
Properties
IUPAC Name |
3-(chloromethyl)furan |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECUIJXZKLGURU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456040 |
Source
|
Record name | 3-(chloromethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14497-29-1 |
Source
|
Record name | 3-(chloromethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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